molecular formula C14H15N3O2 B7637160 4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one

Cat. No.: B7637160
M. Wt: 257.29 g/mol
InChI Key: JJPDBHHIFDGHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one is a heterocyclic compound that features both an oxazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Attachment of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a piperazine derivative under basic conditions.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazine ring.

    5-Phenyl-1,3-oxazole: Lacks the piperazine ring, making it less complex.

    4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one is unique due to the presence of both the oxazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13-9-17(7-6-15-13)10-14-16-8-12(19-14)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBHHIFDGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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